N-(4-tert-Butylphenyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(4-tert-butylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-9(14)13-11-7-5-10(6-8-11)12(2,3)4/h5-8H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMUYDDKCUZHVHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80174238 | |

| Record name | p-t-Butylacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20330-45-4 | |

| Record name | p-t-Butylacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020330454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20330-45-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-t-Butylacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-tert-Butylacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-(4-tert-Butylphenyl)acetamide: A Technical Guide to Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-tert-Butylphenyl)acetamide, also known as 4'-tert-butylacetanilide, is an aromatic secondary amide. Its molecular structure consists of an acetamide group linked to a benzene ring which is para-substituted with a bulky tert-butyl group. This compound serves as a valuable intermediate in organic synthesis.[1] Its structure is foundational for the development of more complex molecules, including functionalized macrocycles used in supramolecular chemistry.[2] This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and key safety information.

Physicochemical and Spectroscopic Data

The properties of this compound are summarized below. Quantitative data is presented in Table 1, with expected spectroscopic characteristics detailed in Table 2.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Synonyms | 4'-tert-Butylacetanilide, 4-t-Butylacetanilide | [1] |

| CAS Number | 20330-45-4 | [1] |

| Molecular Formula | C₁₂H₁₇NO | [1] |

| Molecular Weight | 191.27 g/mol | [1] |

| Appearance | Off-white to light brown solid | [1] |

| Melting Point | 168-170 °C | [1] |

| Boiling Point | 333.1 ± 21.0 °C (Predicted) | [1] |

| Density | 1.010 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage | Sealed in a dry place, 2-8°C | [3] |

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Peaks / Signals | Rationale |

| ¹H NMR | δ ~ 7.4 ppm (d, 2H), δ ~ 7.3 ppm (d, 2H), δ ~ 7.5-8.0 ppm (s, 1H, NH), δ ~ 2.1 ppm (s, 3H, COCH₃), δ ~ 1.3 ppm (s, 9H, C(CH₃)₃) | Para-substituted aromatic protons appear as two doublets. The amide proton (NH) is a broad singlet with a variable chemical shift. The acetyl and tert-butyl protons appear as sharp singlets due to the absence of adjacent protons. |

| ¹³C NMR | δ ~ 168-170 (C=O), δ ~ 145-148 (Ar-C), δ ~ 135-138 (Ar-C), δ ~ 126 (Ar-CH), δ ~ 119-120 (Ar-CH), δ ~ 34 (quaternary C), δ ~ 31 (tert-butyl CH₃), δ ~ 24 (acetyl CH₃) | The spectrum shows characteristic peaks for the amide carbonyl, four distinct aromatic carbons due to symmetry, the quaternary and primary carbons of the tert-butyl group, and the acetyl methyl carbon.[4][5] |

| IR (cm⁻¹) | ~ 3300 (N-H stretch), ~ 3050 (Aromatic C-H stretch), ~ 2960 (Aliphatic C-H stretch), ~ 1665 (Amide I, C=O stretch), ~ 1540 (Amide II, N-H bend), ~ 1600 & 1480 (Aromatic C=C stretch) | The spectrum is dominated by a strong carbonyl absorption (Amide I band) and a prominent N-H stretching vibration. Aromatic and aliphatic C-H stretches appear just above and below 3000 cm⁻¹, respectively.[6][7] |

Synthesis of this compound

The most direct and common method for synthesizing this compound is through the N-acetylation of 4-tert-butylaniline. This reaction involves treating the primary amine with an acetylating agent, such as acetic anhydride or acetyl chloride, and proceeds via a nucleophilic acyl substitution mechanism.[8]

Reaction Scheme

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the N-acetylation of aromatic amines.[8]

Materials:

-

4-tert-Butylaniline

-

Acetic Anhydride

-

Glacial Acetic Acid (optional, as solvent)

-

Deionized Water

-

Ethanol

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, Buchner funnel)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-tert-butylaniline (e.g., 5.0 g, 33.5 mmol) in glacial acetic acid (10 mL).

-

Acetylation: While stirring the solution at room temperature, slowly add acetic anhydride (e.g., 3.6 mL, 38.5 mmol, 1.15 eq.) dropwise. The reaction is exothermic; a water bath can be used for cooling to maintain a controlled temperature.

-

Reaction: After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

Precipitation (Workup): Upon completion, pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water while stirring vigorously. The crude this compound will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water to remove acetic acid and any unreacted starting materials.

-

Purification: The crude product can be purified by recrystallization. Transfer the solid to a flask and add a minimal amount of hot aqueous ethanol (e.g., 50-70% ethanol in water) until it fully dissolves. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Experimental Workflow Diagram

Applications

This compound is primarily utilized as a chemical intermediate in organic synthesis.[1] The presence of the reactive amide functional group and the bulky, lipophilic tert-butyl group makes it a useful building block for constructing more complex target molecules. For instance, it has been used as a precursor for functionalizing p-tert-butylthiacalix[1]arenes, which are macrocyclic compounds studied for their ability to selectively bind anionic guests.[2]

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally related acetanilides should be considered for handling.

-

General Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Work in a well-ventilated area or under a chemical fume hood. Wash hands thoroughly after handling.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Skin: Remove contaminated clothing and wash the affected area with soap and water.

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

-

References

- 1. 4'-(TERT-BUTYL)ACETANILIDE | 20330-45-4 [chemicalbook.com]

- 2. N-(4-tert-butylphenyl)-2-(N-phenylmethanesulfonamido)acetamide | Molport-043-684-927 | Novel [molport.com]

- 3. chiralen.com [chiralen.com]

- 4. 4,4'-DI-TERT-BUTYLBIPHENYL(1625-91-8) 13C NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. Acetamide, N-phenyl- [webbook.nist.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of N-(4-tert-Butylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

December 26, 2025

Abstract

N-(4-tert-Butylphenyl)acetamide, also known as 4'-tert-Butylacetanilide, is an aromatic amide with potential applications in pharmaceutical and chemical research. A thorough understanding of its physicochemical properties is fundamental for its application in synthesis, formulation, and biological screening. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It includes a compilation of quantitative data, detailed experimental protocols for property determination, and a visual workflow for its synthesis and purification. This document is intended to be a critical resource for professionals in drug discovery and chemical development.

Core Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound. The data presented is a combination of experimentally determined values and computationally predicted values from reputable sources.

Table 1: General and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 4'-tert-Butylacetanilide, 4-t-Butylacetanilide | [2][3] |

| CAS Number | 20330-45-4 | [4] |

| Molecular Formula | C12H17NO | [1] |

| Molecular Weight | 191.27 g/mol | [1] |

| Appearance | White to off-white solid/crystalline powder | [2][3] |

| Melting Point | 168-170 °C | [2][3] |

| Boiling Point | 333.1 °C (Predicted) | [2][3] |

| Density | 1.01 g/cm³ (Predicted) | [3] |

Table 2: Solubility and Partitioning Characteristics

| Property | Value | Source/Method |

| Water Solubility | Data not available | Shake-Flask Method (see Protocol 3) |

| Ethanol Solubility | Data not available | Shake-Flask Method (see Protocol 3) |

| DMSO Solubility | Data not available | Shake-Flask Method (see Protocol 3) |

| LogP (Octanol-Water) | 3.016 (Predicted) | [2] |

| pKa | 15.13 (Predicted) | [3] |

Synthesis and Purification Workflow

The most common laboratory synthesis of this compound involves the N-acetylation of 4-tert-butylaniline using acetic anhydride. The crude product is then purified via recrystallization.

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound.

Protocol 1: Synthesis of this compound via N-Acetylation

This protocol is adapted from standard procedures for the acetylation of anilines.

Materials:

-

4-tert-butylaniline

-

Acetic anhydride

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium acetate

-

Distilled water

-

Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)

-

Magnetic stirrer and stir bar

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

Procedure:

-

In a suitable Erlenmeyer flask, suspend a known quantity of 4-tert-butylaniline in distilled water.

-

Slowly add concentrated HCl to the suspension while stirring until the 4-tert-butylaniline dissolves to form the hydrochloride salt.

-

In a separate beaker, prepare a solution of sodium acetate in distilled water.

-

To the stirred solution of 4-tert-butylaniline hydrochloride, add a stoichiometric equivalent of acetic anhydride.

-

Immediately following the addition of acetic anhydride, add the sodium acetate solution to the reaction mixture.

-

A precipitate of crude this compound should form. Continue stirring for 15-20 minutes to ensure the reaction goes to completion.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the crude product by vacuum filtration, washing the solid with cold distilled water.

-

Allow the crude product to air dry before proceeding to purification.

Protocol 2: Purification by Recrystallization

This protocol describes a general method for purifying acetanilide derivatives.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., ethanol/water mixture)

-

Erlenmeyer flasks

-

Hot plate

-

Ice bath

-

Vacuum filtration apparatus

Procedure:

-

Transfer the crude this compound to an Erlenmeyer flask.

-

Add a small amount of the recrystallization solvent (e.g., a mixture of ethanol and water).

-

Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary to achieve dissolution.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled and then hot-filtered to remove the charcoal.

-

Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.

-

Once the flask has reached room temperature, place it in an ice bath to complete the crystallization process.

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals, for example, in a desiccator or a low-temperature oven.

Protocol 3: Determination of Aqueous Solubility (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound.

Materials:

-

Purified this compound

-

Solvent of interest (e.g., distilled water)

-

Scintillation vials or other sealable containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters

-

Analytical instrument for quantification (e.g., HPLC or UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully remove an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a pre-calibrated analytical method (e.g., HPLC).

-

The solubility is reported in units such as mg/mL or mol/L.

Protocol 4: Determination of Melting Point

This protocol outlines the standard procedure for determining the melting point range of a solid compound.

Materials:

-

Purified this compound

-

Melting point apparatus

-

Capillary tubes

Procedure:

-

Ensure the sample of this compound is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point (168 °C).

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely melted (the end of the melting range).

-

The melting point is reported as this range. For a pure compound, this range should be narrow (1-2 °C).

Conclusion

This technical guide provides essential physicochemical data and robust experimental protocols for this compound. While some properties are based on computational predictions due to a lack of available experimental data, the provided methodologies offer a clear path for their empirical determination. The synthesis and purification workflow, along with detailed protocols, serve as a practical resource for researchers working with this compound. This consolidated information is intended to facilitate further research and application of this compound in drug discovery and development.

References

"N-(4-tert-Butylphenyl)acetamide" CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-tert-Butylphenyl)acetamide, a member of the acetanilide family, is a chemical compound with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core attributes, including its chemical identity, structural formula, physicochemical properties, and a detailed experimental protocol for its synthesis. While specific biological activities are still under investigation, this document will also touch upon the broader context of acetamide derivatives in drug discovery.

Chemical Identity and Molecular Structure

Molecular Formula: C₁₂H₁₇NO[2][3]

Molecular Weight: 191.27 g/mol [2][3]

IUPAC Name: this compound[1]

Synonyms: 4'-tert-Butylacetanilide, 4-tert-Butylacetanilide, N-[4-(1,1-dimethylethyl)phenyl]acetamide[1][3]

Molecular Structure:

The molecular structure of this compound consists of an acetamide group attached to a benzene ring, which is substituted with a tert-butyl group at the para position.

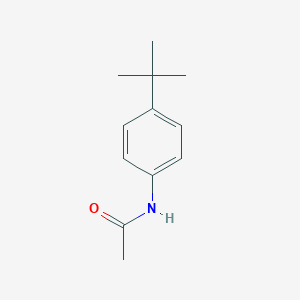

Figure 1. 2D Molecular Structure of this compound.

Figure 1. 2D Molecular Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| Physical State | Off-white to light brown solid | [3] |

| Melting Point | 168-170 °C | [3] |

| Boiling Point (Predicted) | 333.1 ± 21.0 °C | [3] |

| Density (Predicted) | 1.010 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 15.13 ± 0.70 | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the acetylation of 4-tert-butylaniline. This reaction involves the introduction of an acetyl group onto the nitrogen atom of the amine.

General Experimental Protocol: Acetylation of 4-tert-butylaniline

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

4-tert-butylaniline

-

Acetic anhydride

-

Anhydrous Sodium Acetate

-

Hydrochloric acid (HCl)

-

Ethanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Beakers

-

Büchner funnel and flask

-

Filter paper

-

Stirring apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, dissolve 4-tert-butylaniline in a suitable solvent such as glacial acetic acid.

-

Addition of Reagents: To the stirred solution, add an equimolar amount of anhydrous sodium acetate, followed by the slow, dropwise addition of acetic anhydride.

-

Reaction: Heat the reaction mixture to reflux for a period of 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into a beaker containing ice-cold water to precipitate the crude product.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any unreacted starting materials and by-products.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield a crystalline solid.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

The identity and purity of synthesized this compound can be confirmed using various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[4]

-

N-H Stretch: A sharp peak is typically observed in the region of 3300-3100 cm⁻¹, corresponding to the stretching vibration of the N-H bond of the secondary amide.

-

C=O Stretch (Amide I band): A strong absorption band is present around 1660-1680 cm⁻¹, which is characteristic of the carbonyl group in an amide.

-

N-H Bend (Amide II band): An absorption is also seen around 1530-1550 cm⁻¹, corresponding to the N-H bending vibration.

-

C-H Stretch: Peaks in the 3000-2850 cm⁻¹ region are due to the C-H stretching vibrations of the aromatic ring and the tert-butyl group.

Applications in Drug Discovery and Development

While specific biological activity and drug development applications for this compound are not extensively documented in publicly available literature, the broader class of acetamide and acetanilide derivatives has been a fertile ground for the discovery of new therapeutic agents.[5]

Derivatives of acetamide have been explored for a wide range of biological activities, including:

-

Analgesic and Anti-inflammatory Activity: Many acetanilide derivatives have shown potential as non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.[6][7][8]

-

Anticancer Activity: The acetamide scaffold is present in numerous compounds investigated for their cytotoxic effects against various cancer cell lines.[5]

-

Antimicrobial and Antifungal Activity: Certain acetamide derivatives have demonstrated efficacy against various bacterial and fungal strains.

-

Enzyme Inhibition: The acetamide functional group can act as a key pharmacophore in the design of enzyme inhibitors for various therapeutic targets.

The tert-butyl group in this compound is a lipophilic moiety that can influence the pharmacokinetic properties of the molecule, such as its absorption, distribution, metabolism, and excretion (ADME). Researchers may utilize this compound as a building block or a lead structure for the development of novel drug candidates with tailored pharmacological profiles.

Logical Relationship in Drug Discovery

The following diagram illustrates the logical progression from a core chemical scaffold, like this compound, to the development of a potential drug candidate.

Caption: Logical progression from a core scaffold to a drug candidate.

Conclusion

This compound is a well-defined chemical entity with established physicochemical properties and a straightforward synthetic route. While its direct biological applications are yet to be fully elucidated, its structural features make it an interesting candidate for further investigation in the fields of medicinal chemistry and materials science. This technical guide serves as a foundational resource for researchers and professionals, providing the necessary information to synthesize, characterize, and explore the potential of this compound in various scientific endeavors. Further research into its biological activity is warranted to uncover its therapeutic potential.

References

- 1. This compound [stenutz.eu]

- 2. chiralen.com [chiralen.com]

- 3. 4'-(TERT-BUTYL)ACETANILIDE | 20330-45-4 [chemicalbook.com]

- 4. Acetamide, N-[4-(1,1-dimethylethyl)phenyl]- [webbook.nist.gov]

- 5. benchchem.com [benchchem.com]

- 6. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data of "N-(4-tert-Butylphenyl)acetamide" (¹H NMR, ¹³C NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound N-(4-tert-Butylphenyl)acetamide. It includes detailed tables of expected and reported spectral data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, alongside methodologies for data acquisition. This document is intended to serve as a valuable resource for researchers and professionals involved in the identification, characterization, and development of chemical entities.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectral Data (Expected)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 7.3 | Doublet | 2H | Ar-H (ortho to NHCOCH₃) |

| ~7.3 - 7.1 | Doublet | 2H | Ar-H (ortho to C(CH₃)₃) |

| ~7.4 (broad) | Singlet | 1H | N-H |

| ~2.1 | Singlet | 3H | -COCH₃ |

| ~1.3 | Singlet | 9H | -C(CH₃)₃ |

Note: Expected values are based on the analysis of similar aromatic amide structures. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectral Data (Expected)

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (Amide) |

| ~146 | Ar-C (quaternary, attached to C(CH₃)₃) |

| ~136 | Ar-C (quaternary, attached to NH) |

| ~126 | Ar-CH (ortho to C(CH₃)₃) |

| ~119 | Ar-CH (ortho to NHCOCH₃) |

| ~34 | C (quaternary, tert-Butyl) |

| ~31 | -C(CH₃)₃ |

| ~24 | -COCH₃ |

Note: Expected values are based on the analysis of similar aromatic amide structures. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Table 3: Infrared (IR) Spectroscopy Data

An infrared spectrum for this compound is available from the Coblentz Society's collection, provided by the NIST WebBook.[1] The spectrum was obtained from a solid sample prepared as a split mull (Fluorolube for 3800-1340 cm⁻¹ and Nujol for 1340-450 cm⁻¹).[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H Stretch |

| ~3000-2850 | Medium | C-H Stretch (Alkyl) |

| ~1660 | Strong | C=O Stretch (Amide I) |

| ~1600, ~1500 | Medium-Strong | C=C Stretch (Aromatic) |

| ~1540 | Medium | N-H Bend (Amide II) |

| ~1370, ~1390 | Medium | C-H Bend (tert-Butyl) |

Table 4: Mass Spectrometry Data (Expected Fragmentation)

| m/z | Ion |

| 191 | [M]⁺ (Molecular Ion) |

| 176 | [M - CH₃]⁺ |

| 149 | [M - C₃H₆]⁺ or [M - CH₂CO]⁺ |

| 134 | [M - C₄H₉]⁺ |

| 106 | [H₂NC₆H₄C(CH₃)₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 43 | [CH₃CO]⁺ (Base Peak) |

Note: Expected fragmentation patterns are based on typical fragmentation of aromatic amides under electron ionization. The base peak is often the acylium ion.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 Sample Preparation

-

Weigh approximately 5-25 mg of this compound for ¹H NMR and 20-100 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Ensure complete dissolution; gentle warming or vortexing may be applied.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube and wipe the outside clean before insertion into the spectrometer.

2.1.2 ¹H NMR Spectroscopy Parameters

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Solvent: CDCl₃ (referenced to δ 7.26 ppm) or DMSO-d₆ (referenced to δ 2.50 ppm).

-

Temperature: 298 K.

-

Number of Scans (NS): 16 to 64, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Spectral Width (sw): -2 to 12 ppm.

-

Data Processing: Fourier transformation, phase correction, and baseline correction.

2.1.3 ¹³C NMR Spectroscopy Parameters

-

Spectrometer: 100 MHz or higher field strength NMR spectrometer.

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Solvent: CDCl₃ (referenced to δ 77.16 ppm) or DMSO-d₆ (referenced to δ 39.52 ppm).

-

Temperature: 298 K.

-

Number of Scans (NS): 1024 or more, depending on sample concentration.

-

Relaxation Delay (d1): 2-5 seconds.

-

Spectral Width (sw): 0 to 200 ppm.

-

Data Processing: Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

2.2.1 Sample Preparation (KBr Pellet Method)

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

2.2.2 Data Acquisition

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.

-

Mode: Transmission.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty sample compartment or a blank KBr pellet should be collected prior to sample analysis.

Mass Spectrometry

2.3.1 Sample Preparation

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Ensure the sample is fully dissolved.

2.3.2 Data Acquisition (Electron Ionization - EI)

-

Spectrometer: A mass spectrometer equipped with an electron ionization source.

-

Sample Introduction: Direct insertion probe or via Gas Chromatography (GC-MS).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40 - 500.

-

Source Temperature: 200-250 °C.

-

Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the combined spectroscopic data to confirm the structure of this compound.

References

An In-depth Technical Guide to the Solubility Profile of N-(4-tert-Butylphenyl)acetamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-tert-Butylphenyl)acetamide is an aromatic amide whose physicochemical properties, particularly its solubility in organic solvents, are fundamental to its application in research and development. Solubility is a critical parameter that influences various aspects of drug discovery and development, including synthesis, purification, formulation, and bioavailability. A thorough understanding of a compound's solubility profile enables the selection of appropriate solvent systems for these processes, ensuring efficiency and reproducibility.

This technical guide outlines the standardized methodology for determining the solubility of this compound and provides the necessary tools for presenting and interpreting the resulting data.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These properties provide context for its expected solubility behavior.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-tert-butylacetanilide, 4'-tert-butylacetanilide, N-[4-(1,1-dimethylethyl)phenyl]acetamide | [1] |

| CAS Number | 20330-45-4 | [1] |

| Molecular Formula | C12H17NO | [1] |

| Molecular Weight | 191.27 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | To be determined experimentally | |

| Boiling Point | To be determined experimentally | |

| LogP | To be determined experimentally/predicted |

Solubility Profile of this compound

While specific quantitative data is not available, the following table provides a structured template for recording the experimentally determined solubility of this compound in a range of common organic solvents at a standard temperature (e.g., 25 °C).

| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Water | Polar Protic | 25 | Shake-Flask | ||

| Methanol | Polar Protic | 25 | Shake-Flask | ||

| Ethanol | Polar Protic | 25 | Shake-Flask | ||

| Isopropanol | Polar Protic | 25 | Shake-Flask | ||

| Acetonitrile | Polar Aprotic | 25 | Shake-Flask | ||

| Acetone | Polar Aprotic | 25 | Shake-Flask | ||

| Ethyl Acetate | Polar Aprotic | 25 | Shake-Flask | ||

| Dichloromethane | Halogenated | 25 | Shake-Flask | ||

| Toluene | Aromatic | 25 | Shake-Flask | ||

| Hexane | Nonpolar | 25 | Shake-Flask |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is the gold-standard for determining the thermodynamic equilibrium solubility of a compound.[2] It is a robust and reliable method that involves equilibrating an excess of the solid compound in a solvent for a sufficient period to reach saturation.

Materials

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Analytical balance

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. An excess is ensured by the presence of undissolved solid at the end of the equilibration period.

-

To each vial, add a known volume of the respective organic solvent.

-

Seal the vials securely to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined duration (typically 24-72 hours) to ensure that equilibrium is reached. The optimal equilibration time should be determined through preliminary experiments.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the compound in the diluted samples by interpolation from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the original solvent, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for the shake-flask solubility determination method.

Factors Influencing Solubility

The solubility of this compound is governed by a balance of intermolecular forces between the solute and the solvent. The following diagram illustrates the logical relationships between the molecular properties of the solute and solvent that determine solubility.

Caption: Relationship between solute/solvent polarity and solubility.

References

The Medicinal Chemistry Potential of N-(4-tert-Butylphenyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acetamide scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its synthetic tractability and ability to engage in key hydrogen bonding interactions have made it a privileged motif in drug design. This technical guide delves into the potential applications of a specific acetamide derivative, N-(4-tert-Butylphenyl)acetamide , in medicinal chemistry. While direct and extensive biological data on this core compound is limited in publicly accessible literature, its structural relationship to potent bioactive molecules, particularly in the realm of transient receptor potential vanilloid 1 (TRPV1) antagonism, suggests significant therapeutic potential. This document provides a comprehensive overview of its synthesis, physicochemical properties, and hypothesized mechanism of action, supported by data from closely related analogs.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is crucial for predicting its pharmacokinetic and pharmacodynamic behavior. The properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO | |

| Molecular Weight | 191.27 g/mol | |

| CAS Number | 20330-45-4 | |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| LogP (calculated) | 2.9 | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 1 | PubChem |

| Rotatable Bonds | 2 | PubChem |

Synthesis of this compound

The synthesis of this compound can be readily achieved through the acylation of 4-tert-butylaniline with an acetylating agent. A standard and efficient method involves the use of acetic anhydride or acetyl chloride.

Experimental Protocol: Acetylation of 4-tert-Butylaniline

Materials:

-

4-tert-Butylaniline

-

Acetic Anhydride

-

Pyridine (or another suitable base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

In a round-bottom flask, dissolve 4-tert-butylaniline (1.0 eq) in dichloromethane.

-

Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.

Characterization: The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Melting Point Analysis: To assess the purity of the compound.

Potential Medicinal Applications: TRPV1 Antagonism

The primary hypothesized medicinal application of this compound is as a modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This hypothesis is strongly supported by the activity of its more complex analog, N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide (BCTC) , a potent and selective TRPV1 antagonist.[1][2]

BCTC, which incorporates the N-(4-tert-butylphenyl)amide moiety, has been shown to inhibit capsaicin- and acid-induced responses in rat TRPV1 with IC₅₀ values in the nanomolar range (6-35 nM).[1] This suggests that the this compound core may serve as a crucial pharmacophore for TRPV1 antagonism.

TRPV1 Signaling Pathway

TRPV1 is a non-selective cation channel predominantly expressed in nociceptive sensory neurons.[3] It is activated by a variety of noxious stimuli, including high temperatures (>43°C), acidic conditions, and endogenous and exogenous ligands like capsaicin.[3] Activation of TRPV1 leads to an influx of Ca²⁺ and Na⁺ ions, causing depolarization of the neuron and the transmission of pain signals to the central nervous system.[3]

The following diagram illustrates the general activation and signaling pathway of the TRPV1 receptor.

Quantitative Data on a Structurally Related Analog

| Compound | Target | Assay | IC₅₀ (nM) | Reference |

| BCTC | Rat TRPV1 | Capsaicin-induced response | 6-35 | [1] |

| BCTC | Rat TRPV1 | Acid-induced response | 6-35 | [1] |

Experimental Protocol: In Vitro TRPV1 Antagonist Assay

To empirically determine the TRPV1 antagonist activity of this compound, a cell-based calcium influx assay can be employed. This protocol outlines a general procedure using a fluorometric imaging plate reader (FLIPR) or a similar fluorescence-based detection system.

Materials:

-

HEK293 or CHO cells stably expressing human or rat TRPV1.

-

Cell culture medium (e.g., DMEM) with appropriate supplements.

-

Fluo-4 AM or another suitable calcium indicator dye.

-

Pluronic F-127.

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

-

Capsaicin (TRPV1 agonist).

-

This compound (test compound).

-

BCTC or capsazepine (positive control antagonist).

-

96- or 384-well black-walled, clear-bottom assay plates.

Procedure:

-

Cell Plating: Seed the TRPV1-expressing cells into the assay plates at an appropriate density and allow them to adhere and grow overnight.

-

Dye Loading: Prepare a loading buffer containing the calcium indicator dye and Pluronic F-127 in the assay buffer. Remove the culture medium from the cells and add the loading buffer. Incubate the plate at 37°C for 1 hour.

-

Compound Addition: After incubation, wash the cells with the assay buffer. Prepare serial dilutions of this compound and the positive control antagonist in the assay buffer. Add the compound solutions to the respective wells and incubate for 15-30 minutes at room temperature.

-

Agonist Stimulation and Signal Detection: Place the assay plate in the FLIPR instrument. Add a solution of capsaicin to all wells to stimulate the TRPV1 channels. The instrument will simultaneously measure the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium upon TRPV1 activation. The inhibitory effect of this compound is determined by the reduction in the capsaicin-induced fluorescence signal. Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound presents a compelling starting point for the development of novel therapeutic agents, particularly TRPV1 antagonists for the management of pain. The straightforward synthesis and the established activity of a closely related analog provide a strong foundation for its further investigation.

Future research efforts should focus on:

-

Definitive Biological Screening: Conducting in vitro assays, as outlined above, to quantify the TRPV1 antagonist activity of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to optimize potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Evaluating the analgesic effects of promising compounds in animal models of inflammatory and neuropathic pain.

-

Mechanism of Action Elucidation: Investigating the precise binding site and mode of inhibition on the TRPV1 channel.

This technical guide provides a framework for initiating research into the medicinal chemistry applications of this compound, a molecule with significant, yet underexplored, therapeutic potential.

Workflow for the Investigation of this compound

References

- 1. TRPV1: A Target for Next Generation Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]

N-(4-tert-Butylphenyl)acetamide: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-tert-Butylphenyl)acetamide is a valuable intermediate in organic synthesis, serving as a versatile precursor for the construction of more complex molecular architectures. Its utility stems from the presence of the acetamido group, which can be hydrolyzed to the corresponding aniline or participate in various coupling reactions, and the sterically demanding tert-butyl group, which can influence the regioselectivity of subsequent reactions and impart unique physical properties to the final products. This technical guide provides an in-depth overview of the synthesis, characterization, and application of this compound as a precursor in organic synthesis, tailored for professionals in research and drug development.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the N-acetylation of 4-tert-butylaniline using acetic anhydride. This reaction proceeds readily under mild conditions to afford the desired product in high yield.

Experimental Protocol: Acetylation of 4-tert-Butylaniline

Materials:

-

4-tert-Butylaniline

-

Acetic anhydride

-

Glacial acetic acid (optional, as solvent)

-

Water

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-tert-butylaniline (1.0 equivalent) in a minimal amount of glacial acetic acid or a suitable inert solvent like dichloromethane.

-

Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed; cooling in an ice bath can be used to maintain a controlled temperature.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude this compound.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted starting materials and acetic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product as a white solid.

A typical yield for this reaction is in the range of 90-98%.

Physicochemical and Spectroscopic Data

A thorough characterization of this compound is crucial for its use as a synthetic precursor. The following tables summarize its key physical and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 20330-45-4[1] |

| Molecular Formula | C₁₂H₁₇NO[1] |

| Molecular Weight | 191.27 g/mol [1] |

| Appearance | White to off-white solid |

| Melting Point | 148-151 °C |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40 (d, J = 8.6 Hz, 2H, Ar-H), 7.33 (d, J = 8.6 Hz, 2H, Ar-H), 7.15 (s, 1H, NH), 2.18 (s, 3H, COCH₃), 1.31 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 168.5 (C=O), 146.9 (C-Ar), 135.4 (C-Ar), 126.0 (CH-Ar), 119.8 (CH-Ar), 34.4 (C(CH₃)₃), 31.4 (C(CH₃)₃), 24.5 (COCH₃) |

| FTIR (KBr, cm⁻¹) | ~3290 (N-H stretch), ~3050 (Ar C-H stretch), ~2960 (Alkyl C-H stretch), ~1660 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II) |

| Mass Spectrometry (EI) | m/z (%): 191 ([M]⁺), 176 ([M-CH₃]⁺), 149 ([M-C(CH₃)₃]⁺), 134 ([M-COCH₃]⁺), 106 |

This compound as a Precursor in Organic Synthesis

This compound serves as a key building block in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and materials. The acetamido group can be readily hydrolyzed under acidic or basic conditions to provide the corresponding 4-tert-butylaniline, a valuable intermediate for further functionalization. Alternatively, the aromatic ring can undergo electrophilic substitution reactions, with the acetamido group acting as a para-directing group.

Application in the Synthesis of Calixarene Derivatives

A notable application of this compound derivatives is in the synthesis of functionalized calixarenes. These macrocyclic compounds are of significant interest in supramolecular chemistry and have applications in areas such as ion sensing, catalysis, and drug delivery. The following section details a representative experimental workflow for the incorporation of a moiety derived from this compound into a calixarene scaffold.

This workflow illustrates the synthesis of a novel N-(4-(tert-butyl)-phenyl)-2-chloroacetamide functionalized thiacalix[2]arene, which can act as a selective fluorescent probe for metal ions.

References

Biological Activity Screening of N-(4-tert-Butylphenyl)acetamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of N-(4-tert-Butylphenyl)acetamide and its derivatives. This class of compounds has garnered interest in medicinal chemistry due to the versatile nature of the acetamide scaffold and the influence of the bulky tert-butylphenyl group on molecular interactions. This document outlines key biological activities, presents quantitative data from various screening assays, details relevant experimental protocols, and visualizes pertinent workflows and signaling pathways to facilitate further research and drug development efforts.

Overview of Biological Activities

Derivatives of the N-phenylacetamide core structure have been investigated for a wide range of pharmacological effects. The introduction of a tert-butyl group on the phenyl ring can significantly influence the lipophilicity and steric profile of the molecule, potentially enhancing its interaction with biological targets. Key activities explored for this class of compounds include anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory effects.

Quantitative Biological Activity Data

The following tables summarize the quantitative data from biological activity screenings of various acetamide derivatives. While data specifically for a broad range of this compound derivatives is consolidated from multiple studies on related structures, it provides a strong basis for comparison and further investigation.

Table 1: Anticancer Activity of Acetamide Derivatives

| Compound ID | Derivative Type | Cell Line | IC50 (µM) | Reference |

| 6b | Indole-piperazine derivative | MCF-7 (Breast) | 17.2 ± 1.9 | [1] |

| A549 (Lung) | 19.0 ± 3.2 | [1] | ||

| 3d | Phenylacetamide derivative | MDA-MB-468 (Breast) | 0.6 ± 0.08 | [2] |

| PC-12 (Pheochromocytoma) | 0.6 ± 0.08 | [2] | ||

| 3c | Phenylacetamide derivative | MCF-7 (Breast) | 0.7 ± 0.08 | [2] |

| 4-t-butyl-BPTU | N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 (Breast) | Potent | [3][4] |

Note: "Potent" indicates significant activity was observed, though a specific IC50 value was not provided in the abstract.[3][4]

Table 2: Butyrylcholinesterase (BChE) Inhibitory Activity

| Compound ID | Derivative Type | IC50 (µM) | Reference |

| 8c | Substituted acetamide | 3.94 ± 0.16 | [5] |

| 8d | Substituted acetamide | 19.60 ± 0.21 | [5] |

| Starting Cmpd | Substituted acetamide | 4.24 ± 0.16 | [5] |

Table 3: Antimicrobial and Antifungal Activity

| Compound ID | Derivative Type | Organism | MIC (µg/mL) | Reference | | :--- | :--- | :--- | :--- | | 2b, 2i | 2-Mercaptobenzothiazole derivative | B. subtilis | Comparable to standard |[6] | | 2s, 2u | Benzimidazole-based acetamide | Fusarium solani | 125 |[7] | | KVM-219 | 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] | S. aureus | 0.78 |[8] | | KVM-219 | 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] | E. coli | 12.5 |[8] | | KVM-219 | 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] | C. albicans | 1.56 |[8] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and extension of research findings. The following sections describe common experimental protocols for the synthesis and biological screening of this compound derivatives.

General Synthesis of N-Substituted Acetamide Derivatives

A primary method for synthesizing this compound derivatives involves the acylation of 4-tert-butylaniline.[9]

Materials:

-

4-tert-butylaniline

-

Appropriate acid chloride or anhydride (e.g., acetyl chloride)

-

Base (e.g., pyridine or triethylamine)

-

Anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-tert-butylaniline and the base in the anhydrous solvent in a round-bottom flask, typically under an inert atmosphere and cooled in an ice bath.

-

Slowly add the acid chloride or anhydride to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.[9]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[9]

-

Purify the crude product by recrystallization or silica gel column chromatography.

-

Characterize the final compound using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[9]

General workflow for the synthesis and purification of derivatives.

In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[10]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[10]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[10]

-

Incubation: Incubate the plates for 24-72 hours.[10]

-

MTT Addition: Add MTT solution to each well and incubate for another 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.

Antimicrobial Screening (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

96-well microtiter plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic (e.g., streptomycin)

-

Incubator

Procedure:

-

Prepare a two-fold serial dilution of the test compounds in the broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a positive control (broth with microorganism and standard antibiotic), a negative control (broth with microorganism and no compound), and a sterility control (broth only).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action is critical for drug development. While the precise mechanisms for all this compound derivatives are not fully elucidated, research on related compounds provides valuable insights.

Anti-inflammatory Activity via NF-κB Pathway Inhibition

Some salicylic acid derivatives, which share phenolic characteristics with potential metabolites of the title compounds, have been shown to exert anti-inflammatory effects by down-regulating the NF-κB pathway.[11] This pathway is a key regulator of the inflammatory response.

Hypothesized Mechanism:

-

An inflammatory stimulus, such as lipopolysaccharide (LPS), activates Toll-like receptors (TLRs).

-

This activation leads to the phosphorylation and subsequent degradation of IκBα.

-

The degradation of IκBα releases the nuclear factor-κB (NF-κB) dimer.

-

NF-κB translocates to the nucleus and binds to the promoters of pro-inflammatory genes.

-

This leads to the expression of inflammatory mediators like iNOS, COX-2, TNF-α, IL-1β, and IL-6.[11]

-

Active compounds can inhibit the degradation of IκBα, thereby preventing NF-κB translocation and subsequent inflammation.[11]

Hypothesized anti-inflammatory mechanism via NF-κB pathway.

Antimicrobial Mechanism of Action

For some acetamide derivatives, particularly those based on a 2-mercaptobenzothiazole scaffold, molecular docking studies suggest that the antibacterial mechanism may involve the inhibition of bacterial kinases and DNA gyrase.[12] DNA gyrase is a critical enzyme for bacterial DNA replication, and its inhibition leads to bacterial cell death.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with a range of biological activities. The data presented in this guide highlights the potential for these derivatives in oncology, neurodegenerative disease, and infectious disease.

Future research should focus on:

-

Systematic SAR studies: Synthesizing and screening a focused library of this compound derivatives to establish clear structure-activity relationships.

-

Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways for the most potent compounds.

-

In vivo evaluation: Advancing lead compounds to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

This technical guide serves as a foundational resource for researchers dedicated to exploring the therapeutic potential of this versatile chemical class.

References

- 1. researchgate.net [researchgate.net]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. jppres.com [jppres.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. repository.usmf.md [repository.usmf.md]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

N-(4-tert-Butylphenyl)acetamide: Uncharted Territory in Mechanism of Action

Despite its defined chemical structure, a comprehensive review of publicly available scientific literature reveals a significant lack of research into the mechanism of action of N-(4-tert-Butylphenyl)acetamide, also known as 4'-tert-Butylacetanilide. As of late 2025, there are no published studies detailing its specific biological targets, associated signaling pathways, or pharmacological effects. This absence of data precludes the creation of a detailed technical guide on its core mechanism of action as requested.

This compound is a known chemical entity, and its synthesis is documented in the chemical literature. It has been used as a starting material or intermediate in the synthesis of other compounds. For instance, it has been utilized in studies exploring chemical reactions such as fluorination. Additionally, its physicochemical properties have been leveraged in host-guest chemistry research, specifically in studies examining its interaction with cyclodextrins. However, these studies focus on chemical reactivity and molecular recognition rather than pharmacological or biological activity.

Searches for biological data, including bioassays, pharmacological screenings, and in vitro or in vivo studies, have not yielded any substantive results for this compound. Consequently, there is no quantitative data, such as IC50, EC50, or Ki values, to summarize in tabular form. Furthermore, the absence of any identified biological activity means there are no known signaling pathways or experimental workflows related to its mechanism of action to visualize.

While the broader class of acetanilide derivatives has been investigated for various biological activities, including analgesic, anti-inflammatory, and antimicrobial effects, it is not scientifically sound to extrapolate these findings to this compound without specific experimental evidence. The biological activity of a molecule is highly dependent on its specific chemical structure, and even small modifications can lead to significant changes in its pharmacological profile.

For researchers, scientists, and drug development professionals interested in this compound, the field is wide open. The current body of scientific literature does not contain the necessary information to delineate its mechanism of action. Any investigation into the biological effects of this compound would be novel and would require foundational research, including initial screening in relevant biological assays, to begin to understand its potential pharmacological role. Without such foundational studies, any discussion of its mechanism of action remains purely speculative.

In-Silico Modeling of N-(4-tert-Butylphenyl)acetamide Protein Binding: A Technical Guide

Introduction

N-(4-tert-Butylphenyl)acetamide is a small molecule with potential for biological activity, stemming from its structural similarity to compounds with known pharmacological effects. The acetamide scaffold is present in numerous bioactive molecules, and N-phenylacetamide derivatives have been explored for various therapeutic applications, including anticancer and anti-inflammatory activities. Given the cost and time intensity of traditional wet-lab experiments, in-silico modeling presents a powerful and efficient preliminary approach to identify and characterize potential protein targets, predict binding affinities, and elucidate mechanisms of action.

This technical guide provides a comprehensive overview of a standard in-silico workflow to investigate the protein binding characteristics of this compound. Due to the limited publicly available data on this specific molecule, this guide will use a hypothetical approach, leveraging information from structurally similar compounds to select potential protein targets for modeling. Specifically, we will consider the Checkpoint Kinase 1 (CHK1) and the Transient Receptor Potential Vanilloid 1 (TRPV1), as analogs of this compound have shown activity related to these proteins. This guide is intended for researchers, scientists, and drug development professionals with an interest in computational drug discovery.

Experimental Protocols

1. Ligand and Protein Preparation

A crucial first step in any in-silico modeling study is the preparation of both the ligand (this compound) and the target protein structures to ensure they are in a suitable format for docking and simulation.

-

Ligand Preparation:

-

The 3D structure of this compound can be obtained from chemical databases such as PubChem or generated using molecular modeling software.

-

The ligand's geometry should be optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Partial charges are assigned to each atom of the ligand, which is critical for accurately calculating electrostatic interactions.

-

The final prepared ligand structure is saved in a format suitable for the chosen docking software (e.g., .pdbqt for AutoDock Vina).

-

-

Protein Preparation:

-

The 3D crystal structures of the target proteins (e.g., CHK1 and TRPV1) are downloaded from the Protein Data Bank (PDB).

-

Non-essential components such as water molecules, co-factors, and existing ligands are typically removed from the PDB file.

-

Hydrogen atoms, which are often not resolved in crystal structures, are added to the protein.

-

The protonation states of ionizable residues are assigned based on a physiological pH of 7.4.

-

The protein structure is energy minimized to relieve any steric clashes.

-

The prepared protein is saved in a suitable format for the docking software.

-

2. Molecular Docking

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein target.

-

Protocol:

-

A grid box is defined around the active site of the target protein. The dimensions of the grid box should be large enough to encompass the entire binding pocket and allow for rotational and translational freedom of the ligand.

-

The prepared ligand and protein files are provided as input to the docking software (e.g., AutoDock Vina).

-

The docking algorithm explores various conformations of the ligand within the defined grid box and scores them based on a scoring function that estimates the binding affinity.

-

The output typically consists of a set of predicted binding poses ranked by their docking scores. The pose with the lowest docking score is generally considered the most favorable.

-

The predicted binding poses are visually inspected to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

-

3. Molecular Dynamics Simulation

Molecular dynamics (MD) simulations are used to study the dynamic behavior of the protein-ligand complex over time, providing insights into the stability of the predicted binding pose.

-

Protocol:

-

The most promising protein-ligand complex from the molecular docking study is used as the starting structure for the MD simulation.

-

The complex is placed in a periodic box of water molecules to simulate a physiological environment.

-

Ions are added to neutralize the system.

-

The system is energy-minimized to remove any bad contacts.

-

The system is gradually heated to a physiological temperature (e.g., 300 K) and equilibrated at a constant pressure.

-

A production MD simulation is run for a specified period (e.g., 100 nanoseconds).

-

The trajectory from the MD simulation is analyzed to assess the stability of the protein-ligand interactions, root-mean-square deviation (RMSD) of the ligand, and any conformational changes in the protein.

-

Data Presentation

The quantitative data generated from the in-silico modeling studies should be summarized in a clear and structured format to facilitate comparison and interpretation.

| Target Protein | PDB ID | Docking Score (kcal/mol) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | RMSD of Ligand (Å) |

| CHK1 | 2YWP | -8.5 | -45.2 | Tyr86, Leu15, Val23 | 1.2 ± 0.3 |

| TRPV1 | 5IRZ | -9.2 | -52.8 | Tyr511, Thr550, Arg557 | 1.5 ± 0.4 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

In-Silico Modeling Workflow

Caption: A flowchart illustrating the key stages of an in-silico protein binding study.

CHK1 Signaling Pathway

Caption: A diagram showing the role of CHK1 in the DNA damage response pathway.[1][2][3]

TRPV1 Signaling Pathway

Caption: A diagram illustrating the activation of TRPV1 leading to pain sensation.[4][5][6]

Conclusion

This technical guide has outlined a comprehensive in-silico workflow for investigating the protein binding characteristics of this compound. By employing techniques such as molecular docking and molecular dynamics simulations, researchers can efficiently screen potential protein targets, predict binding affinities, and gain insights into the molecular interactions driving the binding event. The hypothetical application of this workflow to the CHK1 and TRPV1 protein targets, based on the known activities of structural analogs, demonstrates a rational approach to guide further experimental validation. The methodologies and data presentation formats described herein provide a robust framework for the computational evaluation of novel small molecules in the early stages of drug discovery.

References

- 1. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CHEK1 - Wikipedia [en.wikipedia.org]

- 4. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Understanding diverse TRPV1 signaling – an update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TRPV1 - Wikipedia [en.wikipedia.org]

Methodological & Application

Synthesis of "N-(4-tert-Butylphenyl)acetamide" from 4-tert-butylaniline experimental protocol

Application Notes and Protocols for the Synthesis of N-(4-tert-Butylphenyl)acetamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted aromatic amide that can be synthesized via the acetylation of 4-tert-butylaniline. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of the aniline derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent. This protocol details a standard laboratory procedure for this synthesis, including the reaction setup, purification of the crude product by recrystallization, and methods for characterization.

The general reaction involves treating 4-tert-butylaniline with an acetylating agent like acetic anhydride or acetyl chloride. The reaction is typically straightforward and proceeds at room temperature.[1] The resulting crude product is then purified, commonly through recrystallization from an ethanol-water mixture, to yield the pure this compound.[2][3]

Experimental Protocol